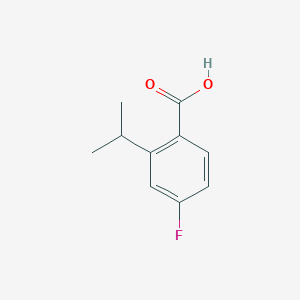

4-Fluoro-2-isopropylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-2-isopropylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an isopropyl group and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-isopropylbenzoic acid can be achieved through several methods. One common approach involves the Schiemann reaction, where a 4-aminobenzoic acid derivative is diazotized and then treated with tetrafluoroborate to introduce the fluorine atom. The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Schiemann reactions followed by Friedel-Crafts alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-isopropylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzoic acids.

Scientific Research Applications

Organic Synthesis

Synthetic Intermediate

4-Fluoro-2-isopropylbenzoic acid serves as a valuable synthetic intermediate in organic chemistry. Its unique structure allows for the formation of various derivatives through chemical reactions such as acylation and alkylation. These derivatives can be further modified to create compounds with desired biological activities or functional properties .

Reactivity Studies

The compound's reactivity with biological molecules or other chemical entities is of significant interest. Research may focus on how this compound interacts with enzymes or receptors, influencing biological pathways or chemical processes. Understanding these interactions can provide insights into its potential therapeutic uses or environmental impacts .

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluorobenzoic Acid | Fluorine at para position | Widely used in organic synthesis |

| 2-Isopropylbenzoic Acid | Isopropyl group at ortho position | Lacks fluorine, differing reactivity |

| 4-Chloro-2-isopropylbenzoic Acid | Chlorine instead of fluorine | Different electronic effects |

| 2-Bromo-4-isopropylbenzoic Acid | Bromine at para position | Enhanced reactivity due to bromine |

This table illustrates the structural diversity among compounds related to this compound and highlights how these differences may influence their reactivity and applications in various fields.

Case Study: Inhibition of Enzymatic Activity

A study investigating the inhibition of mushroom tyrosinase by alkylbenzoic acids found that compounds similar to this compound exhibited reversible and uncompetitive inhibition . This property suggests potential applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-isopropylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The isopropyl group may also contribute to the compound’s overall hydrophobicity, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

4-Fluorobenzoic acid: Lacks the isopropyl group, making it less hydrophobic.

2-Fluorobenzoic acid: The fluorine atom is positioned differently, affecting its reactivity.

3-Fluorobenzoic acid: Similar structure but with different substitution patterns.

Uniqueness: 4-Fluoro-2-isopropylbenzoic acid is unique due to the combined presence of the isopropyl group and the fluorine atom, which imparts distinct chemical and physical properties

Biological Activity

4-Fluoro-2-isopropylbenzoic acid (FIPA) is an organic compound that has garnered interest due to its potential biological activity. This compound, characterized by the presence of a fluorine atom and an isopropyl group on the benzene ring, exhibits properties that may influence various biological pathways, making it a candidate for pharmaceutical applications.

- Molecular Formula : C₁₀H₁₁F O₂

- Molecular Weight : 182.20 g/mol

- Structure : The unique arrangement of the fluorine atom and the isopropyl group affects its reactivity and interactions with biological molecules.

Biological Activity Overview

Research indicates that compounds similar to FIPA often display notable biological activities, including:

- Antimicrobial Properties : Similar benzoic acid derivatives have been studied for their ability to inhibit bacterial and fungal growth.

- Anti-inflammatory Effects : Certain fluorinated compounds have shown potential in modulating inflammatory responses.

- Enzyme Inhibition : Compounds in this class may act as inhibitors of specific enzymes, such as histone deacetylases (HDACs), which are important targets in cancer therapy.

Antimicrobial Activity

A study on related benzoic acid derivatives demonstrated that compounds with fluorine substitutions exhibited enhanced antimicrobial activity. These findings suggest that FIPA could possess similar properties, potentially acting against various pathogens due to its structural features .

Enzyme Inhibition

FIPA's structural characteristics may allow it to interact with enzymes involved in critical biological pathways. For instance, research on fluorinated peptoid-based compounds has shown selective inhibition of HDAC6, a target for cancer therapeutics. The presence of fluorine in these compounds often correlates with increased binding affinity and selectivity .

Comparison of Biological Activities

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | |

| Benzaldehyde Derivative | Antifungal | 0.013 | |

| Peptoid-based Inhibitor | HDAC6 Inhibition | 0.021 |

The mechanism by which FIPA exerts its biological effects is likely related to its ability to interact with various molecular targets:

- Electronegativity of Fluorine : The presence of fluorine enhances the compound's ability to form hydrogen bonds and participate in electrostatic interactions, potentially increasing its binding affinity to target proteins.

- Hydrophobic Interactions : The isopropyl group contributes hydrophobic character, facilitating interactions with lipid membranes or hydrophobic pockets in proteins.

Properties

IUPAC Name |

4-fluoro-2-propan-2-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-6(2)9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWDNPIWPBIMOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.